Fmoc-S-benzyl-L-cysteine
Overview
Description
Fmoc-S-benzyl-L-cysteine is a derivative of cysteine, an amino acid. It is often used in peptide synthesis . The molecular formula of Fmoc-S-benzyl-L-cysteine is C25H23NO4S and its molecular weight is 433.5 .
Synthesis Analysis
The synthesis of Fmoc-S-benzyl-L-cysteine involves protecting group chemistry for the cysteine thiol group. This has enabled a vast array of peptide and protein chemistry over the last several decades . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of Fmoc-S-benzyl-L-cysteine consists of a benzyl group attached to the sulfur atom of cysteine, and a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino group .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-S-benzyl-L-cysteine has a molecular weight of 434.51. It is chemically pure at 98% . It is stable under normal conditions .Scientific Research Applications
Fmoc-S-benzyl-L-cysteine serves as an important intermediate in the synthesis of glycopeptides and their derivatives, which are significant in biomedical research and pharmaceutical development due to their chemical and enzymatic stability (Zhao, 2001).
It is used in the solid-phase synthesis of peptides, specifically in the context of protecting the thiol function of cysteine. However, its compatibility varies with different synthesis strategies, highlighting the importance of selecting appropriate protective groups (Albericio et al., 2009).
The compound is integral in addressing challenges in the Fmoc-based solid-phase synthesis of C-terminal cysteine-containing peptides, which often encounter side reactions due to the acidity of cysteine esters. Innovative strategies involving Fmoc-S-benzyl-L-cysteine have been developed to overcome these issues (Lelièvre et al., 2016).
It plays a role in the biomimetic stereoselective formation of complex biochemical structures like methyllanthionine, demonstrating its utility in synthesizing biologically relevant compounds (Zhou & van der Donk, 2002).
Fmoc-S-benzyl-L-cysteine is used in the synthesis of chemokines, such as chemokine CCL27, by facilitating the preparation of aryl thioesters of peptide segments (Hojo et al., 2008).
Its applications extend to the synthesis of protected phosphoamino acids, which are critical in the development of various therapeutic compounds, such as those investigated for systemic lupus erythematosus (Petrillo et al., 2012).
It is also utilized in the development of functional materials, including cell cultivation and drug delivery systems, due to its self-assembly features and the inherent properties of the Fmoc group (Tao et al., 2016).
Safety And Hazards
Future Directions
The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis is very widespread. Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin . The future of Fmoc-S-benzyl-L-cysteine lies in its potential applications in peptide synthesis and protein science .
properties
IUPAC Name |
(2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXYVGAAQGLAMD-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471889 | |
Record name | Fmoc-S-benzyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-S-benzyl-L-cysteine | |
CAS RN |
53298-33-2 | |
Record name | Fmoc-S-benzyl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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